(2Z,4Z)-2,3-dichloromuconic acid
Description
(2Z,4Z)-2,3-Dichloromuconic acid is a chlorinated unsaturated dicarboxylic acid with the molecular formula C₆H₄Cl₂O₄ and an exact mass of 207.9629 . Its structure features a conjugated diene system (Z-configuration at both double bonds) with two chlorine atoms at the 2- and 3-positions (Figure 1). Deprotonation of its carboxylic acid groups yields the dianion (2Z,4Z)-2,3-dichloromuconate(2−), which dominates at physiological pH (7.3) . This compound is implicated in biodegradation pathways of chlorinated aromatic pollutants, acting as a metabolite during microbial degradation .
Properties
Molecular Formula |
C6H4Cl2O4 |
|---|---|
Molecular Weight |
211 g/mol |
IUPAC Name |
(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b2-1-,5-3- |
InChI Key |
SOSGLWHQVQUMLM-NWJCXACMSA-N |
SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Isomeric SMILES |
C(=C\C(=O)O)\C(=C(/C(=O)O)\Cl)\Cl |
Canonical SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural or functional similarities with (2Z,4Z)-2,3-dichloromuconic acid, differing in substituents, halogenation patterns, or applications:
Table 1: Key Properties of this compound and Related Compounds
Key Observations :
Halogenation Patterns: The 2,3-dichloro substitution in the target compound contrasts with 5,5-dichloro in 5,5-Dichloro-3-methyl-2,4-pentadienyl acetate. Adjacent chlorines in the former may enhance electrophilicity, influencing reactivity in metabolic pathways . Fluorinated analogues like (Z)-3,4,4,5,5,5-hexafluoropent-2-enoic acid exhibit higher electronegativity and stability due to C-F bonds, but lack the conjugated diene system critical to the target compound’s function .
Functional Groups: Ester vs. Cyclopropane Moieties: 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid includes a cyclopropane ring, a hallmark of pyrethroid insecticides, absent in the target compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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